molecular formula C13H10ClNO2 B12513047 N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine

N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine

Cat. No.: B12513047
M. Wt: 247.67 g/mol
InChI Key: DYGDKOKJTRXABA-UHFFFAOYSA-N
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Description

N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine is an organic compound with the molecular formula C13H10ClNO2. This compound is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further linked to a methylidenehydroxylamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine typically involves the condensation of 2-(4-chlorophenoxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours, followed by filtration and recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-[[2-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H10ClNO2/c14-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-15-16/h1-9,16H

InChI Key

DYGDKOKJTRXABA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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